molecular formula C7H17ClNOP B13901382 4-Dimethylphosphorylpiperidine;hydrochloride

4-Dimethylphosphorylpiperidine;hydrochloride

Cat. No.: B13901382
M. Wt: 197.64 g/mol
InChI Key: ZWQBHVNSWGHERS-UHFFFAOYSA-N
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Description

4-Dimethylphosphorylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylphosphorylpiperidine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a phosphorylating agent, such as dimethylphosphoryl chloride, under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions are optimized for yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Dimethylphosphorylpiperidine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amines, and substituted piperidine derivatives .

Scientific Research Applications

4-Dimethylphosphorylpiperidine;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dimethylphosphorylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The phosphoryl group plays a crucial role in its binding affinity and specificity towards the target molecules .

Comparison with Similar Compounds

  • 4-Piperidone hydrochloride monohydrate
  • 4,4-Piperidinediol hydrochloride
  • N-Methylpiperidine

Comparison: 4-Dimethylphosphorylpiperidine;hydrochloride is unique due to its dimethylphosphoryl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C7H17ClNOP

Molecular Weight

197.64 g/mol

IUPAC Name

4-dimethylphosphorylpiperidine;hydrochloride

InChI

InChI=1S/C7H16NOP.ClH/c1-10(2,9)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H

InChI Key

ZWQBHVNSWGHERS-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1CCNCC1.Cl

Origin of Product

United States

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